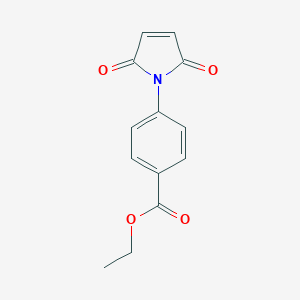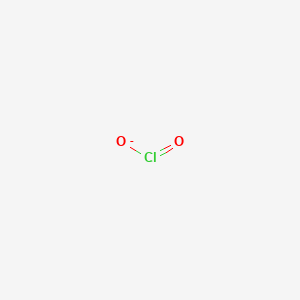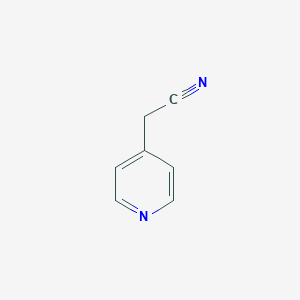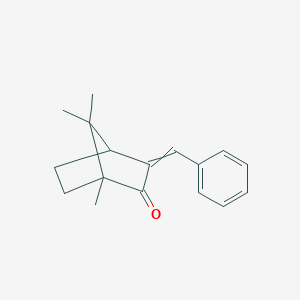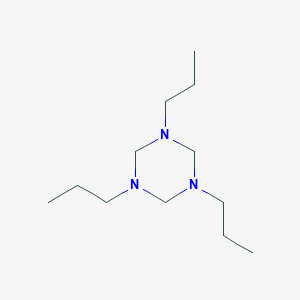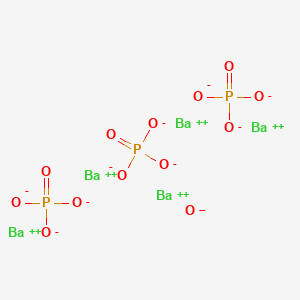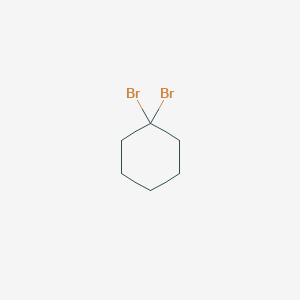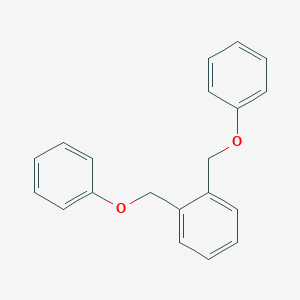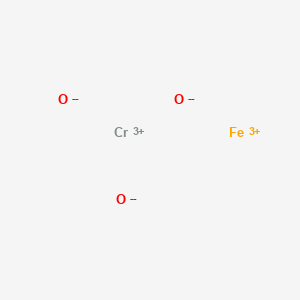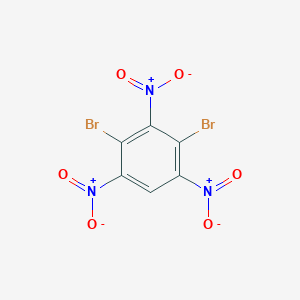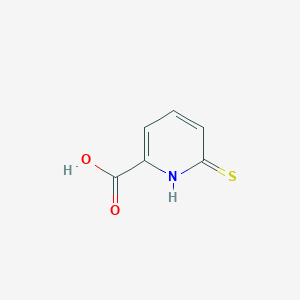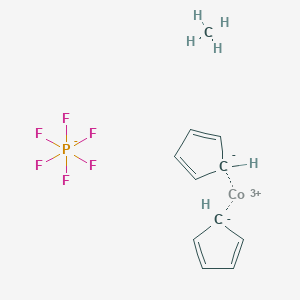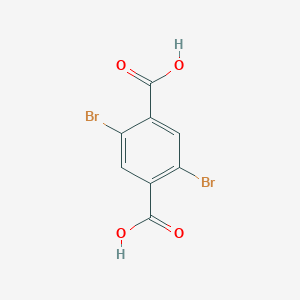![molecular formula C25H21N B076241 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene CAS No. 10457-58-6](/img/structure/B76241.png)
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene is a polycyclic aromatic hydrocarbon with the molecular formula C25H21N. It is a derivative of dibenz(a,h)acridine, where a butyl group is attached to the 14th position of the acridine ring system. This compound is known for its complex structure, which includes multiple fused aromatic rings and a nitrogen atom within the acridine moiety. The presence of the butyl group introduces steric effects that can influence the compound’s chemical behavior and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene typically involves the alkylation of dibenz(a,h)acridine. One common method is the Friedel-Crafts alkylation, where dibenz(a,h)acridine is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Dibenz(a,h)acridine+Butyl chlorideAlCl3DIBENZ(a,h)ACRIDINE, 14-BUTYL-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the stabilization of the DNA-intercalator complex and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)acridine: The parent compound without the butyl group.
Dibenz(a,c)acridine: A structural isomer with a different arrangement of fused rings.
7-Azadibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with a nitrogen atom in the ring system.
Uniqueness
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene is unique due to the presence of the butyl group at the 14th position, which introduces steric effects that can influence its chemical reactivity and interactions with biological molecules. This structural modification can enhance its solubility and alter its pharmacokinetic properties compared to its parent compound .
Properties
CAS No. |
10457-58-6 |
|---|---|
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C25H21N/c1-2-3-10-21-22-15-13-18-9-5-7-12-20(18)25(22)26-23-16-14-17-8-4-6-11-19(17)24(21)23/h4-9,11-16H,2-3,10H2,1H3 |
InChI Key |
JOFFJINKGNRGBE-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |
Canonical SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |
Key on ui other cas no. |
10457-58-6 |
Synonyms |
14-Butyldibenz[a,h]acridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
